molecular formula C16H14FN3O2 B2489034 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1173075-08-5

1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2489034
M. Wt: 299.305
InChI Key: HUJJFCAUMVEMPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea and related compounds involves complex chemical processes. For instance, Govindaraju et al. (2016) demonstrated a catalyst-free green synthesis of novel tetrahydroquinolin-5(1H)-one derivatives through a one-pot four-component reaction under ultrasonic conditions, highlighting an effective approach with excellent yields and straightforward procedures (Govindaraju, Tabassum, Khan, & Pasha, 2016).

Molecular Structure Analysis

The study of the molecular structure of such compounds often involves X-ray crystallography and other analytical techniques. For example, a charge density study of crystalline 1-(4-fluorophenyl)-tetrahydroquinoline derivatives provided insights into weak intermolecular interactions, including C-H...O and pi...pi interactions, contributing to the understanding of their crystal lattice structure (Chopra, Cameron, Ferrara, & Guru Row, 2006).

Chemical Reactions and Properties

The reactivity of 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea with various reagents and conditions has been explored to understand its chemical behavior. Lai, Wang, and Wu (2014) discussed the efficient generation of 1-(4-haloisoquinolin-1-yl)ureas through a tandem reaction, showcasing the compound's versatility in undergoing chemical transformations (Lai, Wang, & Wu, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the practical applications and handling of the compound. For instance, the crystal structure analysis provided by Wang et al. elucidates the geometric and intermolecular bonding characteristics of similar compounds, essential for predicting their behavior in various environments (Wang, Zhang, Zeng, Shi, Tu, Wei, & Zong, 2006).

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives, is fundamental for extending the application range of this compound. The work by Ye, Wang, and Wu (2011) on the synthesis of 1-(isoquinolin-1-yl)urea derivatives via a three-component reaction demonstrates the chemical versatility and potential for generating a wide array of related compounds (Ye, Wang, & Wu, 2011).

Scientific Research Applications

Novel Urea and Bis-urea Derivatives Synthesis and Biological Evaluation

A study by Perković et al. (2016) involved the synthesis and biological evaluation of novel urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents, including compounds similar to the specified chemical structure. These compounds were tested for antiproliferative activity against various cancer cell lines. The study found certain derivatives to be highly active, especially against breast carcinoma MCF-7 cells, suggesting potential applications in cancer drug development. The derivatives also exhibited antioxidant activity, indicating their utility in research related to oxidative stress and its implications in diseases. (Perković et al., 2016)

Crystal Structure and Hirshfeld Surface Analysis

Ullah and Stoeckli-Evans (2021) performed a structural analysis of a compound similar to the specified chemical, focusing on its crystal structure and Hirshfeld surface analysis. The study provided insights into the intermolecular interactions and structural properties of such compounds, which are crucial for understanding their behavior in solid-state and potential applications in materials science. (Ullah & Stoeckli-Evans, 2021)

FLT3 Inhibitors Discovery

Zhang et al. (2020) reported on the discovery of FLT3 inhibitors capable of overcoming drug-resistant mutations. Although the study does not directly mention the exact compound , it focuses on derivatives that structurally resemble the specified chemical. These findings have implications for the development of targeted therapies for conditions like acute myeloid leukemia (AML), where FLT3 mutations play a critical role. (Zhang et al., 2020)

Synthesis and Antioxidant Activities

Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with their antioxidant activities. This research highlights the compound's potential in developing treatments for neurodegenerative diseases, such as Alzheimer's, where oxidative stress and cholinesterase activity are involved. (Kurt et al., 2015)

Biginelli Condensations for Novel Derivatives

Saloutin et al. (2000) explored the synthesis of novel derivatives through Biginelli condensations involving fluorinated esters, showcasing the versatility of the core structure in synthesizing a wide range of potential pharmacological agents. (Saloutin et al., 2000)

Antimicrobial Evaluation of Quinazolinone Derivatives

Desai et al. (2013) synthesized fluorine-containing quinazolinone derivatives with potential antimicrobial properties. This study signifies the importance of such compounds in developing new antimicrobial agents against various bacterial and fungal pathogens. (Desai et al., 2013)

properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-11-2-4-12(5-3-11)18-16(22)19-13-6-7-14-10(9-13)1-8-15(21)20-14/h2-7,9H,1,8H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJJFCAUMVEMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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